DL-Lysine monohydrate
Overview
Description
DL-Lysine monohydrate is an essential amino acid commonly used in laboratory experiments due to its versatile properties. It is a white crystalline powder that is widely used in a variety of scientific applications, including biochemical and physiological studies. It is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions of DL-Lysine monohydrate in order to effectively utilize it in laboratory experiments.
Scientific Research Applications
Antibacterial Activity and Structural Changes
Research on ε-poly-L-lysine (ε-PL), which consists of lysine residues, highlights its potent antibacterial activity and broad-spectrum inhibition. Studies have investigated the structural changes and antibacterial mechanisms of ε-PL in aqueous solutions, revealing that the amino charge of the side chain plays a crucial role in its conformation and aggregation. The antibacterial activity of ε-PL has been enhanced by the cationic nature but is primarily determined by the ε-PL backbone, suggesting its potential in microbial control applications (Liu et al., 2020).
Direct Lytic Agents
Direct lytic agents (DLAs), including lysins, represent novel antimicrobial compounds that act by destabilizing bacterial cell walls, leading to rapid bacteriolysis. DLAs have been recognized for their potential to complement traditional antibiotics and address the challenge of rising antibiotic resistance. Lysins, in particular, have shown bactericidal activity against various Gram-positive and Gram-negative pathogens, indicating their relevance in developing new antimicrobial strategies (Schuch, Cassino, & Vila-Farrés, 2022).
Biodegradable Polymers
DL-Lysine monohydrate serves as a precursor in synthesizing biodegradable polymers with potential biomedical applications. A study demonstrated the conversion of lysine to its α-hydroxyl acids, further polymerized into lysine-derived polyesters. These polyesters, featuring pendant amino groups, exhibited excellent cell compatibility and tunable glass transition temperatures, making them promising materials for biomedical applications (Chen et al., 2014).
Microbial Fuel Cells
The utilization of amino acids, including DL-Lysine, in microbial fuel cells (MFCs) has been explored for electricity generation. Studies have shown that lysine can serve as a substrate in MFCs, with its total organic carbon concentration standardized for performance assessment. The research offers insights into the potential of lysine and other amino acids in renewable energy technologies (Yang et al., 2012).
L-Lysine Pertraction
The pertraction (extraction and transport through membranes) of L-lysine monohydrate has been investigated to optimize its separation and purification processes. Using supported liquid membranes with specific carriers, studies have identified optimal conditions for L-lysine pertraction, contributing to the efficient processing of this amino acid in industrial applications (Mahdavi et al., 2016).
properties
IUPAC Name |
2,6-diaminohexanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370387 | |
Record name | DL-Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine monohydrate | |
CAS RN |
885701-25-7 | |
Record name | Lysine monohydrate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Lysine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSINE MONOHYDRATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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